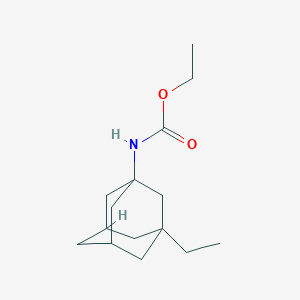

ethyl (3-ethyl-1-adamantyl)carbamate

Description

Contextual Significance of Adamantane (B196018) Derivatives in Contemporary Chemical and Biological Research

Adamantane and its derivatives have carved a unique niche in molecular science, transitioning from a chemical curiosity to a valuable building block in materials and medicine.

The history of adamantane began with its discovery in crude oil in 1933. nih.govwikipedia.orgnih.gov However, its journey into mainstream chemistry was catalyzed by the development of a practical synthesis method by Schleyer in 1957, which made the scaffold widely available for study and modification. nih.govnih.gov

Structurally, adamantane (tricyclo[3.3.1.1³⁷]decane) is the simplest diamondoid, a class of hydrocarbons whose carbon framework mimics the crystal lattice of a diamond. wikipedia.orgrsc.org This results in a molecule that is a fusion of three cyclohexane (B81311) rings in a strain-free "armchair" configuration. youtube.com Its key attributes include high symmetry (Td point group), rigidity, and a well-defined three-dimensional shape. wikipedia.orgresearchgate.net

Table 1: Physicochemical Properties of Adamantane

| Property | Value | Source |

|---|---|---|

| Formula | C₁₀H₁₆ | wikipedia.org |

| Molar Mass | 136.238 g·mol⁻¹ | wikipedia.org |

| Appearance | White, crystalline solid | wikipedia.org |

| Melting Point | 270 °C (sublimes) | wikipedia.org |

| Structure | Rigid, tricyclic hydrocarbon | wikipedia.orgyoutube.com |

| Symmetry | Td point group | wikipedia.org |

The unique architecture of the adamantane cage is not merely a structural curiosity; it imparts valuable properties for molecular design. Its rigidity and three-dimensionality allow it to act as a robust scaffold, enabling the precise spatial orientation of attached functional groups. nih.govpublish.csiro.au This is crucial for optimizing interactions with biological targets like enzyme active sites or receptors. researchgate.netpublish.csiro.au

Furthermore, the bulky, lipophilic nature of the adamantyl group is frequently exploited to enhance the pharmacological properties of drug candidates. nih.govnih.gov The rigid cage can shield adjacent chemical bonds from metabolic degradation, thereby increasing the stability and plasma half-life of a molecule. nih.gov Its ability to serve as a lipophilic anchor facilitates interactions with cell membranes and can improve a drug's passage through biological barriers. nih.govpensoft.net In modern drug discovery, adamantane is often used to replace flat aromatic rings, providing a three-dimensional structure that can explore binding pockets more effectively. publish.csiro.au

Rationale for In-Depth Academic Investigation of Ethyl (3-Ethyl-1-Adamantyl)carbamate

While extensive research focusing exclusively on this compound is not prominent in the literature, the rationale for its academic investigation is built upon a strong foundation of established chemical principles. The molecule represents a logical synthesis of the advantageous properties of both the adamantane scaffold and the carbamate (B1207046) functional group.

The primary motivation for studying such a compound is to explore the synergistic effects of combining a rigid, lipophilic, three-dimensional scaffold with a stable, multifunctional linker. Research on related adamantyl carbamates has shown their utility as synthetic intermediates. For instance, studies have demonstrated that adamantane carbamates can undergo acid-promoted decarboxylation and skeletal rearrangement to form noradamantane derivatives, highlighting their role as precursors to other complex cage structures. rsc.orgresearchgate.net

The investigation of this compound would allow researchers to probe how the specific substitutions—an ethyl group on the cage and an ethyl ester on the carbamate—modulate the compound's physicochemical properties. These modifications can fine-tune lipophilicity, steric profile, and metabolic stability, which in turn could influence potential biological activity or utility as a molecular building block. The compound serves as a model system for understanding how to strategically modify adamantane derivatives to achieve desired chemical and physical characteristics for applications in materials science and drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(3-ethyl-1-adamantyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO2/c1-3-14-6-11-5-12(7-14)9-15(8-11,10-14)16-13(17)18-4-2/h11-12H,3-10H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFAELSJXQQXTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC3CC(C1)CC(C3)(C2)NC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of Ethyl 3 Ethyl 1 Adamantyl Carbamate

High-Resolution Spectroscopic Techniques for Detailed Conformational and Configurational Elucidation

High-resolution spectroscopic methods are indispensable for defining the connectivity and spatial arrangement of atoms within the molecule.

Multi-dimensional NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules like adamantane (B196018) derivatives. nih.gov For ethyl (3-ethyl-1-adamantyl)carbamate, a combination of 1D and 2D NMR experiments would be employed for a complete structural assignment.

Predicted ¹H NMR Spectral Data: The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the carbamate (B1207046) N-H proton, and the protons of the adamantyl cage. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃) protons, which will appear as a triplet. The chemical shift of the N-H proton can be broad and its position variable depending on the solvent and concentration. The adamantyl protons will exhibit a complex pattern of multiplets in the upfield region, characteristic of the rigid cage structure. rsc.orgresearchgate.net The presence of the ethyl substituent at the C3 position will introduce further complexity and asymmetry to these signals compared to unsubstituted adamantane. rsc.org

Predicted ¹³C NMR Spectral Data: The ¹³C NMR spectrum will provide key information on the carbon skeleton. The carbonyl carbon of the carbamate group is expected to resonate at approximately 150-155 ppm. reddit.comrsc.org The carbons of the ethyl group and the adamantyl cage will have characteristic chemical shifts. The C1 carbon, being a bridgehead carbon attached to the nitrogen, will be significantly downfield compared to the other adamantyl carbons. Similarly, the C3 carbon, substituted with an ethyl group, will also be shifted downfield.

Multi-dimensional NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would establish the ¹H-¹H coupling correlations, for instance, between the methylene and methyl protons of the ethyl group, and among the various protons of the adamantyl cage.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between ¹H and ¹³C atoms. It would be crucial for confirming the connectivity of the entire molecule, for example, by showing correlations between the N-H proton and the C1 of the adamantane and the carbonyl carbon, as well as between the ethyl group protons and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in determining the preferred conformation of the ethyl group relative to the adamantyl cage.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Adamantyl-C1 | - | ~55-60 |

| Adamantyl-C3 | - | ~40-45 |

| Adamantyl cage CH₂ | ~1.5-2.0 (complex multiplets) | ~30-40 |

| Adamantyl cage CH | ~2.0-2.2 (broad singlets) | ~35-45 |

| Ethyl (on adamantyl) -CH₂- | ~1.3-1.5 (quartet) | ~25-30 |

| Ethyl (on adamantyl) -CH₃ | ~0.8-1.0 (triplet) | ~10-15 |

| Carbamate N-H | ~4.5-5.5 (broad singlet) | - |

| Carbamate C=O | - | ~153-156 |

| Ethyl (on carbamate) -O-CH₂- | ~4.0-4.2 (quartet) | ~60-65 |

| Ethyl (on carbamate) -CH₃ | ~1.1-1.3 (triplet) | ~14-16 |

Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within the molecule and probing intermolecular forces like hydrogen bonding. cardiff.ac.uk

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carbamate group. A strong absorption band between 1680 and 1720 cm⁻¹ would correspond to the C=O stretching vibration. researchgate.netmdpi.com The N-H stretching vibration is expected to appear as a sharp band around 3300-3500 cm⁻¹ in dilute solution, while in the solid state or concentrated solutions, this band would be broadened and shifted to lower wavenumbers due to hydrogen bonding. researchgate.net The C-O stretching vibrations of the ester group will likely appear in the 1250-1000 cm⁻¹ region. The adamantyl cage itself will give rise to a series of characteristic C-H stretching and bending vibrations. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. cardiff.ac.uk The C=O stretch is typically a strong band in the Raman spectrum as well. The symmetric vibrations of the adamantyl cage are often more prominent in the Raman spectrum compared to the IR spectrum. The C-N stretching vibration of the carbamate group should also be observable. nih.govresearchgate.net

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching (free) | ~3400-3500 |

| N-H | Stretching (H-bonded) | ~3200-3400 |

| C-H (adamantyl) | Stretching | ~2850-2950 |

| C=O (carbamate) | Stretching | ~1680-1720 |

| N-H | Bending | ~1500-1600 |

| C-O (ester) | Stretching | ~1250-1000 |

Solid-State Structural Analysis: X-ray Crystallography and Polymorphism Studies

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. nih.gov

X-ray analysis would reveal the preferred conformation of the ethyl groups and the carbamate functionality relative to the rigid adamantane cage in the solid state. The torsional angles defining the orientation of the ethyl carbamate group with respect to the adamantyl C1-N bond would be of particular interest. The conformation adopted in the crystal is a result of the balance between intramolecular steric effects and the optimization of intermolecular interactions, particularly hydrogen bonding. acs.org

Advanced Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. researchgate.net

For this compound (C₁₅H₂₅NO₂), the molecular ion peak [M]⁺ would be expected at m/z 267.38. High-resolution mass spectrometry would confirm the elemental composition.

Fragmentation Pathways: Under electron impact (EI) ionization, the molecule is expected to undergo several characteristic fragmentation reactions.

Alpha-cleavage: Cleavage of the bond between the adamantyl group and the nitrogen atom is a likely pathway, leading to the formation of a stable 3-ethyl-1-adamantyl cation.

Loss of the ethyl group: Fragmentation could occur with the loss of an ethyl radical from the carbamate moiety.

Decarboxylation: The loss of carbon dioxide (CO₂) is a common fragmentation pathway for carbamates. nih.gov

Fragmentation of the adamantyl cage: The adamantyl cage itself can undergo fragmentation, leading to a series of smaller hydrocarbon ions. nih.gov

The analysis of these fragmentation patterns provides a fingerprint that can be used to confirm the structure of the molecule. libretexts.orgyoutube.com

Chemical Reactivity and Transformation Mechanisms of Ethyl 3 Ethyl 1 Adamantyl Carbamate

Carbamate (B1207046) Hydrolysis and Chemical Stability Profiles

The stability of the carbamate linkage (–NH–C(=O)–O–) is a critical determinant of the compound's persistence and reactivity in various chemical environments. Structurally, carbamates are hybrids of esters and amides, conferring upon them a unique reactivity profile. acs.orgnih.gov The delocalization of the nitrogen lone pair into the carbonyl group creates resonance stabilization, which generally makes the carbamate bond more stable than an ester bond but more susceptible to hydrolysis than an amide bond. acs.orgnih.gov

While specific kinetic data for the hydrolysis of ethyl (3-ethyl-1-adamantyl)carbamate is not extensively documented in the reviewed literature, the hydrolysis of carbamates, in general, is subject to catalysis by both acid and base. nih.govnih.gov The rate of hydrolysis is significantly influenced by pH and temperature.

Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 6), the reaction is typically initiated by the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Neutral Hydrolysis: In the neutral pH range, hydrolysis can proceed via a water-catalyzed pathway, although this is generally slower than acid- or base-mediated routes.

Base-Catalyzed Hydrolysis: In alkaline media (pH > 8), the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the electrophilic carbonyl carbon. nih.gov This pathway is often the most significant for carbamate degradation in physiological or environmental contexts. nih.gov For N-monosubstituted carbamates, the mechanism proceeds through an isocyanate anion intermediate. nih.gov

Table 1: Factors Influencing Carbamate Hydrolysis Rate

| Factor | Effect on Hydrolysis Rate | Mechanistic Implication |

| Low pH (Acidic) | Increase | Protonation of carbonyl oxygen increases electrophilicity of the carbonyl carbon. nih.gov |

| High pH (Alkaline) | Significant Increase | Direct nucleophilic attack by hydroxide ions on the carbonyl carbon. nih.gov |

| Increasing Temperature | Increase | Provides activation energy for the reaction, increasing the rate constant. nih.gov |

| Steric Hindrance | Decrease | The bulky adamantyl group can sterically hinder the approach of nucleophiles to the carbonyl carbon. nih.gov |

The adamantyl group plays a crucial role in the chemical stability of the carbamate bond.

Steric Hindrance: The most significant contribution of the adamantane (B196018) cage is steric shielding. Its bulky, three-dimensional structure physically obstructs the approach of nucleophiles, such as water or hydroxide ions, to the electrophilic carbonyl center of the carbamate. This steric hindrance is a well-known strategy for enhancing the metabolic stability of drugs. nih.gov

Lipophilicity: The adamantane group imparts high lipophilicity ("fat-loving" character) to the molecule. This property influences the molecule's solubility and partitioning behavior, which can indirectly affect hydrolysis rates by altering the local concentration of reactants in different phases. The addition of an adamantane moiety is a common strategy to improve a drug's pharmacokinetic properties. nih.gov

Electronic Effects: As a saturated alkyl group, the adamantane cage acts as a weak electron-donating group through an inductive effect. This slightly decreases the electrophilicity of the carbonyl carbon, potentially contributing to greater stability against nucleophilic attack compared to carbamates with electron-withdrawing groups.

Rearrangement Reactions Involving the Adamantane Framework

Adamantane carbamates are notable for their participation in skeletal rearrangement reactions, particularly ring contractions that yield noradamantane derivatives (adamantane lacking one methylene (B1212753) unit). nih.gov These transformations are typically promoted by strong acids.

The most significant transformation of adamantane carbamates is the acid-promoted cascade reaction that leads to the contraction of the adamantane cage. rsc.orgresearchgate.net This reaction is typically carried out using a strong acid, such as trifluoromethanesulfonic acid (TfOH), in a non-polar solvent at elevated temperatures. nih.govresearchgate.net

The process involves a decarboxylation of the carbamate, followed by an intramolecular nucleophilic 1,2-alkyl shift, which results in the formation of a ring-contracted noradamantane iminium salt. nih.govrsc.orgresearchgate.net While acid-promoted rearrangement is more common, ring contraction can also be initiated under basic conditions if a suitable leaving group is present adjacent to the amine on the adamantane framework. nih.govresearchgate.net

Table 2: Conditions for Acid-Promoted Rearrangement of Adamantane Carbamates

| Precursor Type | Reagent | Solvent | Temperature | Product Type | Reference |

| Annulated N-unsubstituted carbamate | 2 eq. TfOH | 1,2,4-Trichlorobenzene | 120 °C | Noradamantane methylene amine (after reduction) | nih.govresearchgate.net |

| N-methyl protected cyclic carbamate | TfOH | Dichloromethane | - | Noradamantane carbaldehyde (after hydrolysis) | rsc.orgresearchgate.net |

| Annulated N-substituted carbamate | TfOH | 1,2,4-Trichlorobenzene | 140 °C | N-substituted noradamantane methylene amine (after reduction) | researchgate.net |

The mechanism of the acid-promoted ring contraction has been elucidated through experimental and computational studies. nih.gov It proceeds through a distinct sequence of events:

Nucleophilic 1,2-Alkyl Shift: Following decarboxylation, a C-C bond adjacent to the carbocation center acts as a nucleophile, migrating to the electron-deficient carbon. This intramolecular nih.govrsc.org-alkyl shift is a type of Wagner-Meerwein rearrangement. nih.govuni-giessen.de This step is remarkably fast; computational studies have shown the energy barrier for this shift to be very low (e.g., 0.79 kcal/mol), indicating an almost instantaneous rearrangement once the initial carbocation is formed. nih.gov

Formation of an Iminium Ion Intermediate: The 1,2-alkyl shift results in the formation of a thermodynamically more stable, ring-contracted noradamantane iminium salt. nih.govuni-giessen.de This iminium ion is a key intermediate that can be trapped by various nucleophiles. For instance, it can be reduced in situ by agents like lithium aluminum hydride (LiAlH₄) to yield noradamantane methylene amines or hydrolyzed to produce noradamantane carbaldehydes. nih.govresearchgate.netuni-giessen.de

This rearrangement provides a powerful synthetic route to 1,2-disubstituted noradamantane derivatives, which are valuable building blocks in medicinal chemistry and materials science. nih.govnih.gov

Electrophilic and Nucleophilic Reactions of the Adamantyl Carbamate Moiety

Beyond hydrolysis and rearrangement, the reactivity of the adamantyl carbamate moiety can be understood by considering the electrophilic and nucleophilic nature of its constituent atoms.

Electrophilic Character: The carbonyl carbon of the carbamate group is inherently electrophilic due to the polarization of the C=O bond. It is susceptible to attack by nucleophiles. While water leads to hydrolysis, other nucleophiles can, in principle, react at this site. However, such reactions are less common compared to the rearrangement pathway, especially for tertiary adamantyl carbamates where the formation of a stable adamantyl cation upon leaving group departure is highly favored. The carbamate anion itself has lower nucleophilicity than the corresponding amine, which can complicate reactions with electrophiles. nih.gov

Nucleophilic Character: The nitrogen atom in a carbamate is significantly less nucleophilic than that in an amine. nih.gov The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group through resonance, which stabilizes the molecule but reduces the availability of these electrons for attacking electrophiles. acs.orgnih.gov Consequently, reactions such as N-alkylation or N-acylation on the carbamate nitrogen are generally difficult to achieve without first deprotonating the nitrogen with a strong base.

The adamantane cage itself, being a saturated hydrocarbon, is generally unreactive towards nucleophiles. However, it can undergo electrophilic substitution at its tertiary bridgehead positions under harsh conditions, though the presence of the electron-withdrawing carbamate group would be deactivating for such reactions. rsc.org The primary reactive pathways for this compound are therefore dominated by chemistry involving the carbamate functional group, namely hydrolysis and acid-catalyzed rearrangement.

Reactivity at the Adamantyl Bridgehead and Bridge Positions

The adamantane cage is known for its distinct reactivity at the tertiary (bridgehead) and secondary (bridge) C-H bonds. The presence of an ethyl group at the 3-position and a carbamate at the 1-position of the adamantane skeleton in this compound introduces electronic and steric influences that modulate this reactivity.

The tertiary C-H bonds at the bridgehead positions of adamantane are generally more reactive towards radical abstraction than the secondary C-H bonds at the bridge positions. nih.gov This is due to the greater stability of the resulting tertiary adamantyl radical compared to the secondary radical. In the case of this compound, there are two unsubstituted bridgehead positions (5 and 7) that are primary sites for functionalization.

Radical Functionalization:

Direct C-H functionalization via radical intermediates is a common strategy for modifying the adamantane core. nih.govrsc.org Reactions such as radical halogenation, nitroxylation, and acylation can be employed. nih.govresearchgate.net The regioselectivity of these reactions is often influenced by the stability of the radical intermediate. For this compound, radical abstraction would preferentially occur at the remaining tertiary C-H bonds.

| Reaction Type | Reagents | Expected Major Product(s) at Adamantane Core |

| Bromination | Br₂, light or radical initiator | 5-Bromo-ethyl (3-ethyl-1-adamantyl)carbamate and 7-Bromo-ethyl (3-ethyl-1-adamantyl)carbamate |

| Nitroxylation | Fuming nitric acid | 5-Nitrooxy-ethyl (3-ethyl-1-adamantyl)carbamate and 7-Nitrooxy-ethyl (3-ethyl-1-adamantyl)carbamate |

| Acylation | Acyl precursors, radical initiator | 5-Acyl-ethyl (3-ethyl-1-adamantyl)carbamate and 7-Acyl-ethyl (3-ethyl-1-adamantyl)carbamate |

This table presents hypothetical major products based on general adamantane reactivity and is not based on specific experimental results for this compound.

Reactions Involving the Carbamate Nitrogen and Carbonyl Oxygen

The carbamate group (-NH-C(=O)-O-) is an "amide-ester" hybrid that exhibits chemical reactivity comparable to both functional groups. nih.gov Its stability arises from resonance between the amide and carboxyl groups. nih.govacs.org This moiety in this compound provides a locus for various transformations.

Hydrolysis:

Carbamates can undergo hydrolysis under both acidic and basic conditions to yield the corresponding amine, alcohol, and carbon dioxide. nih.gov

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the formation of 3-ethyl-1-adamantanamine, ethanol (B145695), and carbon dioxide.

Base-Catalyzed Hydrolysis: Under basic conditions, the mechanism typically involves the formation of an isocyanate intermediate from the monosubstituted carbamate, which then hydrolyzes to the amine. nih.gov This pathway would also yield 3-ethyl-1-adamantanamine.

N-Alkylation and N-Acylation:

The nitrogen atom of the carbamate is nucleophilic and can react with electrophiles. However, the bulky adamantyl group may pose significant steric hindrance, potentially requiring more forcing reaction conditions compared to less hindered carbamates.

Reduction:

The carbonyl group of the carbamate can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carbamate to a methylamine (B109427) derivative, yielding N-methyl-3-ethyl-1-adamantanamine.

Decarboxylation:

Under certain conditions, particularly with acid promotion, adamantane carbamates can undergo decarboxylation. nih.govrsc.org This process, often coupled with rearrangements of the adamantane framework, can lead to the formation of iminium intermediates. nih.govresearchgate.net For instance, treatment with a strong acid like triflic acid could potentially lead to the loss of carbon dioxide and the formation of an iminium species derived from the adamantyl cation. nih.gov

Regioselective Functionalization and Derivatization Strategies

The distinct reactivity of the adamantane core and the carbamate group allows for regioselective functionalization and the synthesis of various derivatives of this compound.

Strategies for regioselective functionalization would typically involve choosing reaction conditions that favor transformation at one site over the other.

Selective Functionalization of the Adamantane Core:

To modify the adamantane cage while preserving the carbamate group, reactions that are compatible with the carbamate functionality should be employed. Radical C-H functionalization under neutral or mildly acidic conditions would be a suitable approach. For instance, selective bromination at a bridgehead position could be achieved using a radical initiator, and the resulting bromo-derivative could be used in further substitution or coupling reactions.

Selective Transformation of the Carbamate Group:

Conversely, to modify the carbamate without altering the adamantane core (beyond the attachment point), reactions targeting the N-H or C=O bonds are employed. For example, N-alkylation could be performed under basic conditions that would not promote reactions on the hydrocarbon cage. Hydrolysis of the carbamate to the amine provides a key intermediate, 3-ethyl-1-adamantanamine, which can then be converted into a wide array of other functional groups (amides, sulfonamides, etc.).

Derivatization Strategies:

| Starting Material | Reagents and Conditions | Product Type |

| This compound | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-Alkyl-ethyl (3-ethyl-1-adamantyl)carbamate |

| This compound | LiAlH₄, THF | N-methyl-3-ethyl-1-adamantanamine |

| This compound | Strong Acid (e.g., H₂SO₄) or Base (e.g., NaOH), Heat | 3-Ethyl-1-adamantanamine |

| This compound | Radical Initiator, NBS | Bromo-substituted this compound |

This table outlines potential derivatization strategies based on general chemical principles.

The synthesis of novel derivatives often relies on a multi-step approach. For example, a derivative functionalized at both the adamantane core and the carbamate nitrogen could be synthesized by first performing a regioselective C-H functionalization on the adamantane cage, followed by a separate reaction to modify the carbamate nitrogen. The robust nature of the adamantane skeleton and the predictable reactivity of the carbamate group make this compound a versatile scaffold for the development of new chemical entities.

Computational Chemistry and Theoretical Investigations of Ethyl 3 Ethyl 1 Adamantyl Carbamate

Quantum Mechanical Studies on Molecular Structure, Conformation, and Electronic Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of ethyl (3-ethyl-1-adamantyl)carbamate. These studies, typically employing Density Functional Theory (DFT) and other ab initio methods, provide a detailed picture of the molecule's geometry, conformational preferences, and electronic landscape. scirp.orgscirp.org

Energy Minimization and Conformational Landscape Analysis

The conformational flexibility of this compound is primarily centered around the carbamate (B1207046) linkage and the orientation of the ethyl groups. Energy minimization calculations are performed to identify the most stable geometric arrangements, or conformers, of the molecule. The adamantyl cage itself is rigid, but the ethyl substituent on the cage and the ethyl carbamate group can adopt various spatial orientations. nih.gov

The potential energy surface of the molecule is explored by systematically rotating the key dihedral angles. This analysis reveals a landscape with several local energy minima, corresponding to different stable conformers, separated by energy barriers. The global minimum represents the most stable conformation of the molecule under isolated conditions.

| Conformer | Dihedral Angle (C-N-C=O) (°) | Dihedral Angle (O-C-C-N) (°) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 180 (anti) | 180 | 0.00 |

| 2 | 0 (syn) | 180 | 2.5 |

| 3 | 180 (anti) | 60 | 1.8 |

| 4 | 0 (syn) | 60 | 4.1 |

Analysis of Electron Density Distribution, Molecular Electrostatic Potential, and Frontier Molecular Orbitals

The distribution of electrons within the molecule is a key determinant of its chemical behavior. The electron density distribution highlights the covalent and non-covalent interactions within the molecule. For this compound, the electron density is highest around the oxygen and nitrogen atoms of the carbamate group due to their high electronegativity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the carbonyl oxygen. Regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.

Table 2: Calculated Electronic Properties of this compound Note: This data is representative and based on typical values for similar molecules.

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.8 D |

Calculation of C-N Bond Rotational Barriers within the Carbamate Linkage

The rotation around the C-N bond in the carbamate linkage is a critical conformational process. This rotation is hindered due to the partial double bond character of the C-N bond, arising from the delocalization of the nitrogen lone pair into the carbonyl group. Computational methods can accurately predict the energy barrier for this rotation. nih.govnd.edu The barrier for rotation in N-alkylcarbamates is generally around 16 kcal/mol. nih.gov The nature of the substituents on the nitrogen and oxygen atoms can significantly influence this barrier. For instance, electron-withdrawing groups on the nitrogen tend to decrease the rotational barrier. nd.edu

Table 3: Calculated Rotational Barrier for the C-N Bond in this compound Note: This data is an estimation based on values for analogous N-alkylcarbamates.

| Parameter | Value (kcal/mol) |

| Rotational Energy Barrier (ΔG‡) | ~15.5 |

Molecular Dynamics Simulations for Investigating Conformational Flexibility and Solvent Interactions

While quantum mechanical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations model the atomic motions of the molecule, providing a detailed understanding of its conformational flexibility and its interactions with the surrounding environment, such as a solvent.

In the context of this compound, MD simulations can reveal how the molecule explores its conformational space in a solution. These simulations can track the fluctuations in dihedral angles, bond lengths, and bond angles, providing a dynamic picture of the molecule's structure. Furthermore, MD simulations can elucidate the nature of interactions between the carbamate and solvent molecules, such as the formation of hydrogen bonds between the N-H group and polar solvents.

Reaction Mechanism Elucidation through Computational Pathway Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies for each step. rsc.orgmdpi.com

Transition State Characterization and Activation Energy Calculations for Key Transformations

The synthesis of this compound can proceed through several routes, one common method being the reaction of 1-amino-3-ethyladamantane with ethyl chloroformate. Computational studies can model this reaction to determine the most likely mechanism.

The process would involve the nucleophilic attack of the amino group on the carbonyl carbon of ethyl chloroformate. This leads to the formation of a tetrahedral intermediate, which then eliminates a chloride ion to yield the final product. Computational analysis would involve locating the transition state structure for this nucleophilic addition-elimination reaction and calculating its energy relative to the reactants. This activation energy is a critical parameter that determines the reaction rate. For similar reactions, activation energies are often in the range of 15-25 kcal/mol in the absence of a catalyst. mdpi.com

Table 4: Hypothetical Calculated Energetics for the Synthesis of this compound Note: This data is hypothetical and serves to illustrate the type of information obtained from computational reaction pathway analysis.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (1-amino-3-ethyladamantane + ethyl chloroformate) | 0.0 |

| 2 | Transition State 1 (N-C bond formation) | +18.2 |

| 3 | Tetrahedral Intermediate | -5.7 |

| 4 | Transition State 2 (C-Cl bond cleavage) | +8.1 |

| 5 | Products (this compound + HCl) | -12.5 |

Computational Prediction of Regioselectivity and Stereoselectivity in Synthetic Steps

The synthesis of substituted adamantanes, such as this compound, presents significant challenges in controlling regioselectivity and stereoselectivity due to the cage-like structure of the adamantane (B196018) core. Computational chemistry offers powerful tools to predict and rationalize the outcomes of synthetic transformations, thereby guiding the design of efficient reaction pathways. beilstein-journals.orgarxiv.orgresearchgate.netrsc.orgrsc.org

Regioselectivity Prediction:

The functionalization of the adamantane cage can occur at either the tertiary (bridgehead) or secondary (bridge) positions. Predicting the regioselectivity of these reactions is crucial for obtaining the desired isomer. Computational approaches, primarily based on quantum mechanics (QM), have been developed to tackle this challenge. beilstein-journals.orgarxiv.org These methods often involve calculating the energies of reaction intermediates or transition states for different possible reaction pathways. The pathway with the lowest activation energy is predicted to be the most favorable, thus indicating the most likely site of reaction. beilstein-journals.org

For instance, in the case of C-H functionalization reactions, which are common in adamantane chemistry, computational workflows can predict the most likely site of activation by a catalyst. beilstein-journals.orgarxiv.org These workflows may employ density functional theory (DFT) or semi-empirical methods to model the reaction mechanism, such as a concerted metalation-deprotonation (CMD) pathway. beilstein-journals.org By comparing the calculated activation barriers for functionalization at each unique C-H bond, a prediction of the major regioisomer can be made. Recent advancements have also seen the application of machine learning models, trained on large datasets of known reactions, to predict regioselectivity with high accuracy and speed. researchgate.netnih.gov

A hypothetical computational study on a precursor to this compound might involve the following steps:

Identification of all possible sites for functionalization on the adamantane core.

Modeling the reaction mechanism with a chosen computational method (e.g., DFT).

Calculation of the energy profiles for the reaction at each potential site.

The site with the lowest energy barrier to reaction would be the predicted regioselective outcome.

Stereoselectivity Prediction:

When a chiral center is introduced during the synthesis, as could be the case in the formation of derivatives of this compound, predicting the stereoselectivity becomes important. Computational modeling can provide insights into the factors controlling the formation of one stereoisomer over another. rsc.orgnih.gov

This is typically achieved by calculating the energies of the diastereomeric transition states leading to the different stereoisomers. The Curtin-Hammett principle suggests that the ratio of the products will be determined by the difference in the free energies of these transition states (ΔΔG‡). A lower energy transition state will lead to the major stereoisomer. These calculations can be complex, requiring accurate modeling of the catalyst, substrate, and solvent environment. rsc.org

For example, in a stereoselective reduction of a ketone precursor to an alcohol, computational models can be used to understand the interaction between the substrate and the chiral catalyst, identifying the key non-covalent interactions that favor the formation of one enantiomer.

| Reaction Site | Computational Method | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| C1 (tertiary) | DFT (B3LYP/6-31G) | 25.3 | Functionalization at C1 is predicted to be the major pathway. |

| C2 (secondary) | DFT (B3LYP/6-31G) | 31.8 |

| Diastereomeric Transition State | Computational Method | Calculated Free Energy (ΔG‡, kcal/mol) | Predicted Product Ratio (R:S) |

|---|---|---|---|

| Pro-(R) | DFT (M06-2X/def2-TZVP) | 15.2 | 95:5 |

| Pro-(S) | DFT (M06-2X/def2-TZVP) | 17.1 |

Molecular Docking and Dynamics for Ligand-Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of a ligand, such as this compound, with a biological target. acs.orgnih.govmdpi.comekb.egmdpi.comresearchgate.net These methods are instrumental in drug discovery for identifying potential therapeutic targets and for optimizing the binding affinity and selectivity of lead compounds. nih.gov

Identification of Putative Binding Sites on Biological Macromolecules (e.g., enzymes, receptors)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. acs.orgmdpi.com The process involves sampling a large number of possible conformations of the ligand within the binding site of the target protein and scoring them based on a scoring function that estimates the binding affinity.

For a molecule like this compound, which contains a bulky, lipophilic adamantane cage, potential biological targets could include viral ion channels, enzymes with hydrophobic pockets, or certain receptors in the central nervous system. nih.govnih.govnih.gov For instance, adamantane derivatives are known to interact with the M2 proton channel of the influenza A virus and the E-protein ion channel of coronaviruses. nih.govnih.gov They have also been investigated as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and urease. mdpi.comnih.gov

A typical workflow for identifying putative binding sites would involve:

Obtaining the 3D structure of the target macromolecule, either from experimental sources like the Protein Data Bank (PDB) or through homology modeling.

Preparing the structures of both the ligand (this compound) and the receptor for docking.

Performing a docking simulation using software such as AutoDock Vina or Glide. acs.org The simulation can be a "blind docking" where the entire protein surface is searched for potential binding sites, or a "targeted docking" if a potential binding site is already known.

The results are then clustered and ranked based on their predicted binding energies, with the lowest energy clusters representing the most likely binding sites. acs.org

| Compound | Putative Binding Site | Docking Score (kcal/mol) | Predicted Affinity |

|---|---|---|---|

| This compound | Pore-lining region | -8.5 | High |

| Amantadine (B194251) | Pore-lining region | -6.2 | Moderate |

| Rimantadine (B1662185) | Pore-lining region | -7.1 | High |

Analysis of Binding Modes, Interaction Energies, and Key Intermolecular Contacts (e.g., hydrogen bonding, hydrophobic interactions)

Once a putative binding pose is identified through docking, molecular dynamics (MD) simulations can be employed to provide a more detailed and dynamic picture of the ligand-receptor interaction. youtube.com MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the docked pose and a more accurate calculation of binding free energies. chemrxiv.org

The analysis of the MD trajectory can reveal:

Binding Mode Stability: Whether the ligand remains stably bound in the predicted orientation or if it undergoes significant conformational changes or even dissociates from the binding site.

Interaction Energies: These can be calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which provide an estimate of the binding free energy by considering both bonded and non-bonded interactions. nih.gov

Key Intermolecular Contacts: The simulation allows for the detailed analysis of the interactions between the ligand and the protein. For this compound, the adamantane cage would be expected to form significant hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. The carbamate group, with its hydrogen bond donor (N-H) and acceptor (C=O) functionalities, could form specific hydrogen bonds with polar residues. nih.govacs.org

| Interaction Type | Interacting Residues | Calculated Interaction Energy (kcal/mol) | Significance |

|---|---|---|---|

| Hydrogen Bonding | Asp76, Gln122 | -5.8 | Key for specificity and anchoring |

| Hydrophobic Interactions | Val25, Leu89, Ile110 | -12.3 | Major contributor to binding affinity |

| van der Waals | Multiple residues | -8.1 | Contributes to overall stability |

Biological Activities and Molecular Interactions of Ethyl 3 Ethyl 1 Adamantyl Carbamate in Vitro Focus

In Vitro Enzyme Inhibition Studies

Evaluation of Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase) and Kinetic Parameters

Carbamates are a widely recognized class of cholinesterase inhibitors. nih.gov Their mechanism typically involves acting as pseudo-irreversible inhibitors that carbamylate a critical serine residue within the enzyme's active site. nih.govresearchgate.net This covalent modification temporarily inactivates the enzyme, preventing it from hydrolyzing the neurotransmitter acetylcholine. The hydrolysis of the carbamylated enzyme is significantly slower than that of the acetylated enzyme, leading to a sustained inhibitory effect. youtube.commdpi.com

While specific kinetic data for ethyl (3-ethyl-1-adamantyl)carbamate are not available, studies on other adamantyl-based esters demonstrate modest to moderate inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a series of adamantyl-based esters with various substituents on a phenyl ring showed a range of potencies. mdpi.comnih.govnih.gov Compound 2e (from the study series), which has 2,4-dichloro substituents, was the most potent AChE inhibitor with an IC50 value of 77.15 µM. mdpi.comnih.gov The same study found that compound 2j , featuring a 3-methoxyphenyl (B12655295) ring, was the most effective BChE inhibitor with an IC50 of 223.30 µM. mdpi.comnih.gov The bulky adamantane (B196018) group in these compounds is thought to interact with the peripheral anionic site (PAS) of the cholinesterases, a region near the entrance of the active site gorge that can influence ligand binding and enzyme function. mdpi.commdpi.com

Given its structure, this compound would be expected to act as a pseudo-irreversible inhibitor. The lipophilic 3-ethyl-adamantyl group would likely engage in hydrophobic interactions within the enzyme's gorge, potentially influencing its potency and selectivity between AChE and BChE.

Inhibition of Other Relevant Enzymes (e.g., 11β-Hydroxysteroid Dehydrogenase Type 1, Soluble Epoxide Hydrolases, Urease)

The adamantane scaffold has been successfully employed to develop inhibitors for several other therapeutically relevant enzymes.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme is responsible for converting inactive cortisone (B1669442) into the active glucocorticoid cortisol within cells, and its inhibition is a therapeutic strategy for metabolic diseases. mdpi.comnih.gov Adamantyl carbamates have been specifically designed as potent 11β-HSD1 inhibitors. The synthesis of 2-adamantyl carbamate (B1207046) derivatives of piperidines led to compounds with nanomolar potency in human adipocyte assays. nih.govresearchgate.net For example, compound 9a from one study showed an IC50 of 15.2 nM. nih.gov Other adamantane derivatives, such as 2-(adamantan-1-ylamino)thiazol-4(5H)-ones, also show significant inhibition of 11β-HSD1, with some compounds demonstrating over 80% inhibition at a 10 µM concentration. mdpi.com

Soluble Epoxide Hydrolases (sEH): sEH is an enzyme that degrades anti-inflammatory lipid epoxides, making it an attractive target for developing anti-inflammatory agents. mdpi.com Adamantyl-ureas, which are structurally very similar to carbamates, are among the most potent sEH inhibitors discovered. tandfonline.comnih.gov These compounds exhibit inhibitory activity with IC50 values frequently in the low-nanomolar to picomolar range. nih.govescholarship.org For example, 1,6-(Hexamethylene)bis[(adamant-1-yl)urea] was found to be a slow tight-binding inhibitor with an IC50 of 0.5 nM and a Ki of 3.1 nM. nih.gov Even more potent inhibition was seen with halogenated adamantyl-ureas, with IC50 values as low as 40 pM. tandfonline.comescholarship.org

Urease: Urease is a nickel-containing metalloenzyme that hydrolyzes urea (B33335). nih.govmdpi.com Its inhibition is relevant for treating infections by ureolytic bacteria like Helicobacter pylori. nih.gov While data on adamantyl carbamates is scarce, adamantyl-thiourea hybrids have been synthesized and shown to be potent urease inhibitors, significantly more active than the standard inhibitor thiourea (B124793). nih.gov The mechanism is believed to involve the chelation of the nickel ions in the enzyme's active site by the thiourea moiety. nih.gov The bulky adamantyl group is thought to enhance efficacy by promoting favorable interactions within the enzyme. nih.gov

Mechanistic Insights into Enzyme-Inhibitor Binding and Mode of Action

The binding mechanisms of adamantyl-containing inhibitors are often driven by the unique properties of the adamantane cage. For carbamate-based inhibitors targeting cholinesterases, the primary mechanism is the covalent carbamylation of the active site serine. nih.govresearchgate.net However, molecular docking studies of related adamantyl esters suggest that the bulky adamantane group does not enter the deep catalytic active site but instead binds to the peripheral anionic site (PAS) at the entrance of the gorge through hydrophobic and hydrogen bond interactions. mdpi.comnih.gov This interaction at the PAS can allosterically modulate enzyme activity and block substrate entry.

For adamantyl-urea inhibitors of sEH, molecular dynamics simulations suggest that the high potency is derived from specific interactions within the active site. For example, the dramatic increase in inhibitory activity of a chlorinated adamantyl-urea analogue is attributed to a favorable Cl-π interaction with enzyme residues. tandfonline.comescholarship.org

The mechanism of urease inhibition by related thioureas involves the inhibitor mimicking the substrate (urea) and coordinating with the two nickel ions essential for catalysis within the enzyme's active site. nih.govresearchgate.net

In Vitro Receptor Binding and Functional Assays

Binding Affinity to Key Neurotransmitter Receptors (e.g., NMDA, AMPA, GABAergic)

The adamantane core is a key feature of several well-known ion channel modulators, particularly for glutamate (B1630785) receptors.

NMDA Receptors: The most established activity for aminoadamantane derivatives is the uncompetitive antagonism of N-methyl-D-aspartate (NMDA) receptors. nih.govresearchgate.net Memantine (B1676192) (1-amino-3,5-dimethyladamantane), a close structural analogue of the core of this compound, is an approved drug that functions via this mechanism. nih.gov Adamantane derivatives act as open-channel blockers, meaning they enter and bind within the ion channel pore only when the receptor is activated by its agonists (glutamate and glycine). researchgate.netnih.gov This binding physically occludes the channel, preventing calcium influx. The affinity of these compounds is highly dependent on the substitution pattern of the adamantane cage. Memantine has a significantly higher affinity (IC50 ≈ 1-5 µM) for the NMDA receptor than its parent compound, amantadine (B194251) (1-aminoadamantane), which lacks the two methyl groups. nih.govcaltech.edu This indicates that the alkyl groups (like the ethyl group in the target compound) form crucial hydrophobic interactions within the channel pore, specifically with residues like GluN1-A645 and GluN2B-A644. nih.govacs.org

AMPA Receptors: While monocationic adamantane derivatives are generally selective for NMDA receptors, certain dicationic adamantane compounds have been shown to also block α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov This block is also use- and voltage-dependent and is most potent at AMPA receptors that lack the edited GluR2 subunit, which are more permeable to calcium. nih.gov For example, the dicationic adamantane derivative IEM-1460 potently blocks these AMPA receptor subtypes with an IC50 of 1.6 µM. nih.gov

GABAergic Receptors: There is less direct evidence for high-affinity binding of simple adamantane derivatives to GABAergic receptors. nih.gov While some studies suggest adamantane compounds can produce anticonvulsive effects potentially involving the GABAergic system, the mechanism may be indirect. researchgate.net For example, some adamantane derivatives may modulate voltage-gated calcium channels, which are also targets for GABAergic drugs like gabapentin, rather than binding directly to the GABA receptor itself. researchgate.netnih.gov

Modulation of Ion Channels and Other Membrane-Bound Protein Targets

The primary mechanism of action for adamantane derivatives at glutamate receptors is the direct modulation of their associated ion channels. As open-channel blockers, they exhibit use- and voltage-dependency. nih.govnih.gov This means their blocking action is more pronounced when the channels are frequently opened (high neuronal activity) and at more negative membrane potentials, which helps pull the positively charged molecule (in the case of aminoadamantanes) into the channel pore. nih.gov

The binding site for memantine within the NMDA receptor channel is located deep within the pore, with its ammonium (B1175870) group interacting with asparagine residues (like GluN1-N616) at the channel's narrowest constriction, while its adamantane body makes hydrophobic contact with the channel lining. nih.govresearchgate.net

In addition to glutamate-gated ion channels, some adamantane amine derivatives have been investigated as dual inhibitors of both NMDA receptors and voltage-gated calcium channels (VGCCs), suggesting a broader activity profile on ion channels involved in regulating neuronal calcium influx. researchgate.netrsc.org Other research has noted that adamantane derivatives can also interact with viral ion channels, such as the M2 protein of the influenza virus, which was the basis for amantadine's original use as an antiviral agent. nih.govmdpi.com

Cannabinoid Receptor Binding and Functional Modulation

The interaction of adamantane derivatives with cannabinoid receptors (CB1 and CB2) has been a subject of scientific inquiry, given the role of these receptors in various physiological processes. While direct binding and functional modulation data for this compound are not extensively available in the public domain, studies on structurally related adamantyl carbamates provide significant insights into its potential cannabinoid activity.

Research into 3′-functionalized adamantyl cannabinoid receptor probes has revealed that the adamantyl moiety can confer high affinity and, in some cases, selectivity for either CB1 or CB2 receptors. nih.gov For instance, a methyl carbamate analog demonstrated a notable 4- to 15-fold selectivity for the CB2 receptor. nih.gov This suggests that the carbamate functional group, in conjunction with the adamantane scaffold, can influence receptor preference. The affinity of these compounds is determined by their ability to displace radiolabeled ligands, such as [3H]CP-55,940, from receptor preparations. nih.gov

The unsubstituted adamantyl group generally shows lower affinity for both CB1 and CB2 receptors compared to its functionalized counterparts, indicating that substituents on the adamantane ring play a crucial role in receptor interaction. nih.gov These findings imply that this compound, with its ethyl group at the 3-position of the adamantane cage, likely exhibits a distinct binding profile at cannabinoid receptors. The ethyl substituent could engage in favorable interactions within the receptor's binding domain, potentially leading to enhanced affinity and selectivity compared to an unsubstituted adamantyl carbamate. nih.gov

Functionally, adamantyl cannabinoids can act as agonists, antagonists, or inverse agonists at CB1 and CB2 receptors. nih.gov While some adamantyl analogs behave as full agonists, others, including a specific methyl carbamate analog, have been shown to act as antagonists or inverse agonists at the CB2 receptor in cyclic AMP (cAMP) functional assays. nih.gov This highlights the complexity of structure-activity relationships, where subtle changes in the substituent can dramatically alter the functional response.

Table 1: Cannabinoid Receptor Binding Affinity of a Related Adamantyl Carbamate Analog

| Compound | CB1 Ki (nM) | mCB2 Ki (nM) | hCB2 Ki (nM) |

|---|---|---|---|

| Methyl carbamate analog | 100 ± 20 | 25 ± 5 | 7.0 ± 1.5 |

Data derived from studies on 3'-functionalized adamantyl cannabinoid receptor probes. nih.gov

Antiviral Activity in In Vitro Cellular Assays

Assessment against Herpes Simplex Virus, Vaccinia Virus, and Adenovirus

This compound has demonstrated significant antiviral activity in in vitro cellular assays against a range of DNA viruses. Specifically, the compound has been shown to be highly effective against herpes simplex virus (HSV), vaccinia virus (VACV), and adenovirus. researchgate.net

The antiviral potency is typically quantified by the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%. For this compound, the EC50 values highlight its potent activity, particularly against HSV. researchgate.net The activity against a variant of HSV resistant to acycloguanosine (ACG) suggests a mechanism of action different from this commonly used antiviral drug. researchgate.net

Table 2: In Vitro Antiviral Activity of this compound

| Virus | EC50 (µg/mL) |

|---|---|

| Herpes Simplex Virus | 0.62 |

| Vaccinia Virus | 5.15 |

| Adenovirus | 48.5 |

Data from in vitro cellular assays. researchgate.net

In Vitro Antimicrobial and Antifungal Evaluations

Assessment of Spectrum of Activity against Select Bacterial and Fungal Pathogens

Adamantane-containing compounds have shown activity against a range of bacterial and fungal pathogens. mdpi.comnih.gov For instance, certain adamantane derivatives have demonstrated antibacterial potential against Gram-positive bacteria, with some compounds exhibiting minimum inhibitory concentrations (MIC) in the range of 62.5–1000 µg/mL. mdpi.com Staphylococcus epidermidis has been identified as a particularly susceptible Gram-positive bacterium to some adamantane derivatives. mdpi.com Similarly, antifungal activity has been observed against Candida albicans. nih.govresearchgate.net

The carbamate moiety itself is a structural feature present in some antimicrobial and antifungal agents. nih.gov Therefore, the combination of the adamantane scaffold and the ethyl carbamate group in this compound could result in a unique spectrum of antimicrobial and antifungal activity.

Table 3: General Antimicrobial Activity of Related Adamantane Derivatives

| Microbial Class | Example Pathogen | Activity Noted |

|---|---|---|

| Gram-positive bacteria | Staphylococcus epidermidis | Susceptible |

| Gram-positive bacteria | Bacillus subtilis | Susceptible |

| Gram-negative bacteria | Escherichia coli | Variable |

| Fungi | Candida albicans | Susceptible |

Data compiled from studies on various adamantane derivatives. mdpi.comresearchgate.netmedchemexpress.com

Exploration of Potential Microbial Target Interactions

The potential microbial target interactions of this compound can be inferred from the mechanisms of action of related compounds. The lipophilic nature of the adamantane cage is thought to facilitate the interaction of these molecules with microbial cell membranes. researchgate.net This can lead to a disruption of membrane integrity and function, ultimately resulting in microbial cell death.

Some adamantane derivatives are believed to exert their antimicrobial effects by altering the permeability of the bacterial cell membrane. medchemexpress.com The rigid and bulky structure of the adamantane group can insert into the lipid bilayer, causing perturbations that affect essential cellular processes.

For antifungal activity, particularly against Candida species, adamantane derivatives may interfere with membrane-bound enzymes or other critical components of the fungal cell wall or membrane. The carbamate group could also play a role in interacting with specific microbial targets through hydrogen bonding or other non-covalent interactions. mdpi.com Further research is needed to elucidate the specific microbial targets of this compound.

In Vitro Antiproliferative Activity against Cancer Cell Lines

Investigation of Molecular Mechanisms of Action (e.g., effects on cell viability, cell cycle progression)

Direct studies on the molecular mechanisms of antiproliferative action for this compound are scarce. However, research on the parent compound, ethyl carbamate, and other functionalized carbamates provides insights into potential pathways.

Effects on Cell Viability: Studies on ethyl carbamate have shown that it can decrease the viability of cancer cells in a dose-dependent manner. nih.gov For example, in human hepatoma G2 (HepG2) cells, exposure to increasing concentrations of ethyl carbamate resulted in a significant reduction in cell viability. nih.gov This cytotoxic effect is often a precursor to further investigation into the mechanisms of cell death.

Effects on Cell Cycle Progression: The cell cycle is a critical process for cell proliferation, and its disruption is a common mechanism for anticancer agents. Ethyl carbamate has been found to induce cell cycle arrest. nih.govnih.gov In HepG2 cells, it caused an arrest in the G1 phase of the cell cycle, preventing cells from progressing to the S phase, where DNA replication occurs. nih.govnih.gov This G1 phase arrest was associated with changes in the expression levels of key cell cycle regulatory proteins. nih.gov Specifically, an increased expression of p53 and p21 and a decreased expression of cyclin E and Cdk2 were observed. nih.gov

Furthermore, other carbamate derivatives have also been shown to induce cell cycle arrest, typically in the G2/M phase. nih.gov This suggests that the carbamate functional group may play a role in interfering with the mitotic machinery of cancer cells.

Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. High concentrations of ethyl carbamate have been shown to induce apoptosis in cancer cells. nih.govnih.gov This process is often a consequence of significant cellular stress or damage, such as that caused by DNA damage or oxidative stress. researchgate.netnih.govnih.gov One study on other carbamate derivatives demonstrated the induction of apoptosis through the upregulation of the p53 tumor suppressor protein and an increase in reactive oxygen species (ROS). nih.gov

While these findings pertain to ethyl carbamate and other related compounds, they suggest potential avenues of investigation for understanding the biological activity of this compound. The presence of the bulky, lipophilic adamantane group could significantly modulate these activities, potentially enhancing cell uptake or interaction with specific cellular targets. researchgate.net However, without direct experimental evidence, these remain points of scientific conjecture requiring further research.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Ethyl 3 Ethyl 1 Adamantyl Carbamate Derivatives

Influence of Adamantyl Moiety Substitutions on Biological Activity and Molecular Recognition

The adamantyl group, a rigid, lipophilic, three-dimensional cage structure, is a key pharmacophore in many biologically active compounds. Its primary role is often to anchor the molecule within a hydrophobic pocket of a biological target, thereby enhancing binding affinity. nih.govresearchgate.net The nature and placement of substituents on this core structure can dramatically alter the compound's biological profile.

Positional and Stereochemical Effects of Substituents on Efficacy and Selectivity

The specific substitution pattern on the adamantane (B196018) cage is a critical determinant of pharmacological activity. The position of a substituent dictates its spatial orientation and its potential to interact with specific residues within a receptor's binding site.

Positional Isomerism: The location of the carbamate (B1207046) group on the adamantane nucleus is crucial. For instance, comparing 1-adamantyl and 2-adamantyl derivatives often reveals significant differences in activity. In a study of amantadine (B194251) analogues, the 2-substituted isomer of rimantadine (B1662185) was found to be 3.7 times more potent as an antiviral than rimantadine itself (the 1-substituted version), whereas 2-aminoadamantane (B82074) was significantly less potent than amantadine (1-aminoadamantane). nih.gov This highlights that the bridgehead (tertiary) position is not universally superior and that optimal positioning is target-dependent.

Effects of Additional Substituents: The introduction of further substituents on the adamantyl core, such as the ethyl group in the titular compound, can markedly influence potency. Studies on various adamantane derivatives have shown that minor changes, like adding a 3-methyl or 3,5-dimethyl substitution, result in significantly different biological potencies. nih.gov These groups can provide additional van der Waals contacts with the target protein or fine-tune the molecule's lipophilicity. Conversely, substitution at the tertiary positions of the adamantane nucleus in amantadine was found to be detrimental to its anti-influenza A activity. nih.gov

Stereochemistry: The introduction of substituents can create chiral centers, leading to stereoisomers with distinct biological activities. Rimantadine, which has a chiral center on the carbon linking the adamantane and the amino group, is a classic example. nih.gov Although often administered as a racemate, it is well-established in medicinal chemistry that enantiomers can have different potencies, metabolic profiles, and toxicities due to their differential interactions with the chiral environment of biological macromolecules.

Exploration of Homologues and Bioisosteric Replacements at the Adamantyl Core

To understand the spatial and physicochemical requirements of the adamantyl binding region, researchers explore homologues and bioisosteres.

Homologation: This involves systematically changing the length of an alkyl substituent. A key example is the comparison between amantadine and its homologue rimantadine, which features an additional methyl group creating an α-methylaminomethyl side chain. Rimantadine generally exhibits higher antiviral activity than amantadine, demonstrating that increasing the distance between the adamantane cage and the functional group can be beneficial. nih.gov In other series, increasing the volume with larger aromatic amino acids attached to rimantadine led to a decrease or disappearance of antiviral activity, indicating an optimal size for the substituent. mdpi.com

Bioisosteric Replacements: The adamantyl cage itself can be replaced by other bulky groups to probe the necessity of its specific structure. While direct bioisosteric replacement studies for ethyl (3-ethyl-1-adamantyl)carbamate are not widely documented, the principle is a standard strategy in medicinal chemistry. For instance, replacing the adamantyl group with other lipophilic moieties like a tert-butyl or cyclohexyl group can help determine if the rigidity and specific shape of the adamantane are essential for activity. mdpi.com In some cases, the adamantane framework itself can undergo rearrangement to form noradamantane derivatives, which possess their own distinct biological activity profiles. nih.gov

Modulation of the Carbamate Linkage for Enhanced Potency, Selectivity, and Metabolic Stability

Impact of Alkyl Chain Length and Branching on Biological Interactions

The ethyl group on the oxygen atom of the carbamate moiety plays a significant role in the molecule's interaction with its target.

| Modification of Alkyl Group | Predicted Impact on Biological Interaction | Rationale |

| Increase Alkyl Chain Length | May increase potency up to an optimal length, then decrease. | Longer chains can form more extensive hydrophobic interactions, but may become too bulky for the binding pocket. |

| Introduce Branching | Can increase metabolic stability and fine-tune binding. | Branched chains like isopropyl or tert-butyl are sterically hindered, potentially slowing metabolic hydrolysis and providing a better fit in some binding sites. |

| Decrease Alkyl Chain Length | May decrease potency. | A smaller methyl group might not provide sufficient hydrophobic interaction compared to the ethyl group. |

Studies on other classes of carbamate inhibitors have shown that the size and shape of the alcohol-derived portion of the carbamate are critical for potency. acs.org For example, in a series of fatty acid amide hydrolase (FAAH) inhibitors, the steric fit of the O-aryl moiety of aryl carbamates was directly correlated with inhibitory potency. acs.org A similar principle applies to the O-alkyl group of this compound.

Electronic and Steric Effects of Substituents on the Carbamate Nitrogen and Oxygen

The carbamate functionality is an "amide-ester" hybrid that is chemically stable and capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl and ether oxygens). acs.orgnih.gov

N-Substitution: Introducing a substituent on the carbamate nitrogen removes the hydrogen bond donor capability, which can be detrimental if this interaction is critical for binding to the target. However, it can also increase metabolic stability by preventing certain enzymatic degradation pathways.

Bioisosteric Replacement within the Linker: Replacing the carbamate oxygen with a sulfur atom to create a thiocarbamate is a common strategy. Thiocarbamates have different electronic properties and bond angles compared to carbamates. nih.gov The C-N bond rotational barrier in carbamates is about 3-4 kcal/mol lower than in analogous amides, a property influenced by the electronegative oxygen atom. acs.org Replacing this with sulfur would further alter these electronics and the conformational preferences of the linker, potentially leading to altered binding affinity and selectivity. Similarly, replacing the carbonyl oxygen with sulfur would yield a dithiocarbamate, further modulating these properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For adamantane derivatives, QSAR models are valuable tools for predicting the activity of novel analogues and for understanding the key physicochemical properties that drive potency. nih.gov

In developing QSAR models for adamantane carbamates, various molecular descriptors would be calculated to quantify their structural features:

Lipophilicity Descriptors: Such as logP, which is crucial given the lipophilic nature of the adamantane core. nih.gov

Electronic Descriptors: Including partial atomic charges on the carbamate atoms, dipole moment, and energies of frontier orbitals (HOMO/LUMO), which describe the molecule's ability to engage in electrostatic and hydrogen bonding interactions.

Steric/Topological Descriptors: Such as molecular weight, molar refractivity, and various topological indices (e.g., Balaban index, Weiner index), which describe the size and shape of the molecule. researchgate.net

A typical 2D-QSAR model might take the form of a multiple linear regression equation: pIC₅₀ = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

For example, a QSAR study on a series of carbamate-appended N-alkylsulphonamides found that their inhibitory activity was significantly correlated with parameters like the Balaban centric index, molar refractivity, and molecular weight. researchgate.net The model indicated that larger and more polar groups would favor inhibitory activity. researchgate.net Similarly, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be used to generate 3D contour maps. These maps would visualize regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are predicted to increase or decrease biological activity, providing a powerful visual guide for designing more potent derivatives.

Development of Predictive Models for In Vitro Biological Activities

The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern medicinal chemistry, enabling the prediction of the biological activity of novel compounds based on their chemical structure. While specific predictive models exclusively for this compound and its close derivatives are not extensively documented in publicly available literature, the principles for their development are well-established.

Predictive models for the in vitro biological activities of adamantyl carbamate derivatives would typically be developed using a dataset of synthesized compounds with experimentally determined activities. For instance, a study on the antiviral properties of this compound revealed its high efficacy against several viruses, providing the kind of foundational data necessary for building such models. researchgate.net In this study, the compound demonstrated significant activity against herpes simplex virus, vaccinia virus, and adenovirus. researchgate.net

The process of developing a predictive model would involve:

Data Collection: Synthesizing a library of derivatives of this compound with variations in the ethyl group on the adamantane core, the carbamate linker, and the ethyl ester group.

Biological Testing: Evaluating the in vitro activity of these derivatives against specific biological targets.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, including electronic, steric, and hydrophobic parameters.

Model Building: Employing statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to establish a mathematical relationship between the molecular descriptors and the observed biological activity. nih.govnih.gov

Validation: Rigorously validating the model's predictive power using internal and external test sets of compounds.

Such models can provide valuable insights into the structural requirements for enhanced biological activity and guide the design of more potent adamantyl carbamate derivatives.

A study on other ethyl carbamates has demonstrated the use of SAR to predict mutagenicity and carcinogenicity, confirming the utility of these approaches for this class of compounds. nih.gov

Identification of Key Physico-Chemical Descriptors Influencing Activity (e.g., lipophilicity)

The biological activity of adamantane derivatives is profoundly influenced by their physico-chemical properties, with lipophilicity being a dominant factor. researchgate.netmdpi.com The adamantane cage is a bulky and highly lipophilic moiety, often referred to as a "lipophilic bullet," which can significantly enhance a molecule's ability to cross cell membranes and interact with hydrophobic pockets in biological targets. nih.govresearchgate.net

For this compound, the key physico-chemical descriptors influencing its activity would include:

Lipophilicity (logP): The high lipophilicity imparted by the 3-ethyl-1-adamantyl group is crucial for its biological activity. This property facilitates passage through the lipid bilayers of cell membranes and the viral envelope, which is a critical step for antiviral action. researchgate.netmdpi.com The introduction of the adamantane system into a compound generally leads to an increase in lipophilicity, which can, in turn, modify the bioavailability and enhance the therapeutic effect. mdpi.com

Molecular Shape and Size: The rigid, three-dimensional structure of the adamantane scaffold plays a vital role in its interaction with biological targets. researchgate.net This rigidity can lead to a more precise fit into the binding site of a protein or enzyme, resulting in higher potency and selectivity.

Hydrogen Bonding Capability: The carbamate moiety (-NHCOO-) provides hydrogen bond donor and acceptor sites, which can be critical for specific interactions with amino acid residues in a target protein's binding site.

Polar Surface Area (PSA): The PSA, contributed mainly by the carbamate group, influences the compound's solubility and ability to permeate membranes. A balance between lipophilicity and PSA is often necessary for optimal pharmacokinetic and pharmacodynamic properties.

Strategic Design Principles for Optimizing Adamantyl Carbamate Derivatives

The design of optimized adamantyl carbamate derivatives is guided by strategic principles aimed at enhancing potency, selectivity, and pharmacokinetic properties.

Leveraging the Rigid and Lipophilic Character of the Adamantane Scaffold for Target Engagement